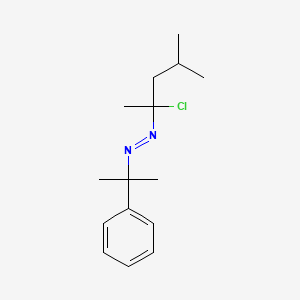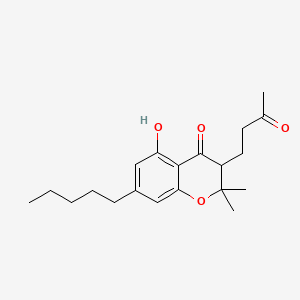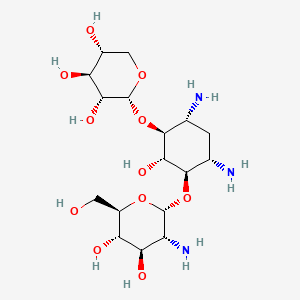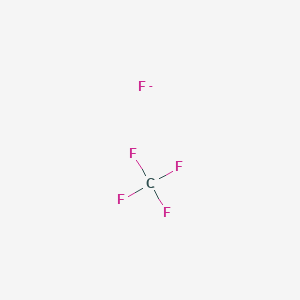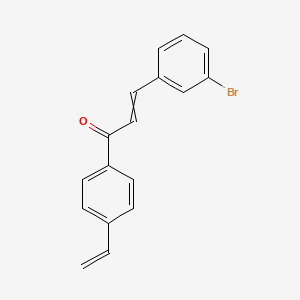![molecular formula C9H13N3O5 B14623870 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide CAS No. 55263-61-1](/img/structure/B14623870.png)
2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide is a complex organic compound that features both pyrazole and oxolan rings
Preparation Methods
The synthesis of 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the attachment of the oxolan moiety. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .
Comparison with Similar Compounds
Similar compounds include:
- 5-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-hydroxy-6-methyloctanoic acid
- 3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide lies in its specific combination of pyrazole and oxolan rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
55263-61-1 |
|---|---|
Molecular Formula |
C9H13N3O5 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H13N3O5/c10-8(16)4-1-2-11-12(4)9-7(15)6(14)5(3-13)17-9/h1-2,5-7,9,13-15H,3H2,(H2,10,16) |
InChI Key |
RWHCGUOMMQPGDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C2C(C(C(O2)CO)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


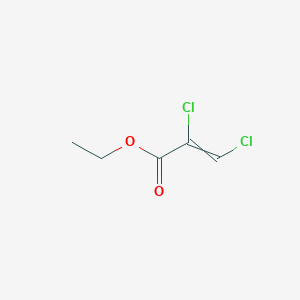


![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)
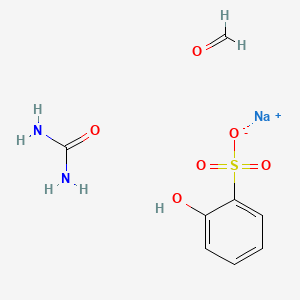
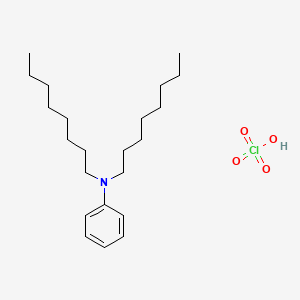
![4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14623830.png)
